A Comprehensive Technical Guide to tert-Butyl 6-chloro-3,5-dioxohexanoate: Synthesis, Characterization, and Application in Drug Development
A Comprehensive Technical Guide to tert-Butyl 6-chloro-3,5-dioxohexanoate: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pivotal Role of a Versatile Ketoester in Modern Drug Synthesis
In the landscape of pharmaceutical development, the strategic design and synthesis of chiral intermediates are paramount to the successful and efficient production of therapeutic agents. Among these crucial building blocks is tert-butyl 6-chloro-3,5-dioxohexanoate (CAS Number: 276249-18-4 ), a β,δ-diketoester that has garnered significant attention for its central role in the synthesis of blockbuster statin drugs, including Rosuvastatin and Atorvastatin.[1][2] This guide, intended for the discerning researcher and process chemist, provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications and the nuanced stereoselective transformations it undergoes. By elucidating the underlying chemical principles and providing actionable protocols, this document aims to serve as a comprehensive resource for professionals engaged in the intricate art of medicinal chemistry and drug manufacturing.
Compound Profile: tert-Butyl 6-chloro-3,5-dioxohexanoate
At its core, tert-butyl 6-chloro-3,5-dioxohexanoate is a molecule primed for strategic chemical manipulation. Its structure features a tert-butyl ester, which offers steric protection against unwanted side reactions and facilitates controlled hydrolysis, and a 1,3-dicarbonyl moiety that is the key to its synthetic versatility. The terminal chloromethyl group provides a reactive handle for subsequent cyclization or derivatization steps.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective handling, purification, and use in subsequent reactions. The key properties of tert-butyl 6-chloro-3,5-dioxohexanoate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 276249-18-4 | [2][3] |
| Molecular Formula | C₁₀H₁₅ClO₄ | [2][3] |
| Molecular Weight | 234.68 g/mol | [2][3] |
| IUPAC Name | tert-butyl 6-chloro-3,5-dioxohexanoate | [2] |
| Predicted Density | 1.157 ± 0.06 g/cm³ | [3] |
| Predicted Boiling Point | 301.3 ± 22.0 °C | [3] |
Note: Some physical properties are predicted values and should be used as a guide.
Structural Representation
The molecular structure of tert-butyl 6-chloro-3,5-dioxohexanoate is presented below:
Figure 1: Chemical structure of tert-butyl 6-chloro-3,5-dioxohexanoate.
Synthesis of the Core Intermediate
The efficient construction of the tert-butyl 6-chloro-3,5-dioxohexanoate backbone is a critical first step in many statin syntheses. While several routes have been explored, a common and effective method involves the acylation of a Meldrum's acid derivative, followed by alcoholysis.
Synthetic Pathway Overview
The synthesis commences with the reaction of chloroacetyl chloride with a suitable precursor, leading to an activated acyl species. This species then acylates a protected β-ketoester equivalent, such as a derivative of Meldrum's acid. The resulting intermediate is then treated with tert-butanol to yield the final product.
Figure 2: Generalized synthetic workflow for tert-butyl 6-chloro-3,5-dioxohexanoate.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on established synthetic strategies, such as those described in the patent literature.[1]
Materials:
-
Meldrum's acid derivative (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (anhydrous)
-
tert-Butanol (excess)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Acylation: To a solution of the Meldrum's acid derivative in anhydrous dichloromethane at -15 °C under an inert atmosphere, add triethylamine. To this mixture, add a solution of chloroacetyl chloride in dichloromethane dropwise over 30 minutes, maintaining the temperature at -15 °C.
-
Reaction Monitoring: Stir the resulting reaction mixture at 0 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Alcoholysis: Once the acylation is complete, add excess tert-butanol to the reaction mixture. Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Acidify the reaction mixture with 1 M HCl. Separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-butyl 6-chloro-3,5-dioxohexanoate.
Causality Behind Experimental Choices:
-
Low Temperature: The acylation reaction is performed at low temperatures to minimize side reactions and ensure controlled formation of the desired product.
-
Triethylamine: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent hydrolysis of the acid chloride and other moisture-sensitive intermediates.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl 6-chloro-3,5-dioxohexanoate. The following data is representative of a successfully synthesized and purified sample.
Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR | The spectrum is expected to show a characteristic singlet for the tert-butyl protons around 1.5 ppm. Methylene protons adjacent to the carbonyl groups and the chloromethyl group will appear as multiplets in the region of 2.5-4.5 ppm. The enol form may also be present, leading to additional peaks. |
| ¹³C NMR | The spectrum should display signals for the two carbonyl carbons in the range of 190-210 ppm. The ester carbonyl will appear around 170 ppm. The quaternary carbon of the tert-butyl group will be observed around 82 ppm, and the methyl carbons of the tert-butyl group will be around 28 ppm. |
| FT-IR (cm⁻¹) | Characteristic strong absorptions for the C=O stretching of the ketone and ester groups are expected in the region of 1700-1750 cm⁻¹. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and the C-Cl stretching frequency will appear in the fingerprint region. |
| Mass Spec. (m/z) | The mass spectrum should show the molecular ion peak [M]⁺ or related fragments, such as [M-C₄H₉]⁺, corresponding to the loss of the tert-butyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments. |
The Critical Role in Statin Synthesis: Asymmetric Reduction
The synthetic utility of tert-butyl 6-chloro-3,5-dioxohexanoate lies in its ability to be stereoselectively reduced to the corresponding chiral diol, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. This diol is a key chiral building block for the side chains of several statin drugs.
The Challenge of Stereoselectivity
The reduction of the two ketone groups in tert-butyl 6-chloro-3,5-dioxohexanoate can theoretically lead to four possible stereoisomers. The therapeutic efficacy of statins is highly dependent on the correct stereochemistry of the side chain; therefore, achieving high diastereoselectivity and enantioselectivity in this reduction step is of utmost importance.
Methodologies for Asymmetric Reduction
Two primary strategies have been successfully employed for the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate: chemical catalysis and biocatalysis.
Chiral ruthenium catalysts, particularly those containing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives as ligands, have proven to be highly effective for the asymmetric hydrogenation of β-ketoesters.
Reaction Scheme:
Figure 3: Asymmetric hydrogenation of tert-butyl 6-chloro-3,5-dioxohexanoate.
Protocol Outline:
-
A solution of tert-butyl 6-chloro-3,5-dioxohexanoate in an appropriate organic solvent (e.g., ethanol) is placed in a high-pressure reactor.
-
A catalytic amount of a chiral ruthenium complex, such as Ru[(R)-TolBINAP]Cl₂, is added.
-
The reactor is pressurized with hydrogen gas (typically 3-5 MPa) and heated (40-60 °C).[4]
-
The reaction is monitored until completion, followed by work-up and purification to yield the chiral diol.
Biocatalytic methods offer several advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. Carbonyl reductases (KREDs) and whole-cell systems, such as Lactobacillus kefir, have been successfully used for the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate.[5]
Biocatalytic Workflow:
Figure 4: Workflow for the biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate.
The enzymatic reaction typically involves incubating the substrate with the biocatalyst in a buffered aqueous solution with a cofactor regeneration system. The high stereoselectivity of the enzyme ensures the formation of the desired (3R,5S)-diol with high enantiomeric and diastereomeric excess.
Safety and Handling
As with any chemical synthesis, proper safety precautions are paramount when working with tert-butyl 6-chloro-3,5-dioxohexanoate and its precursors.
-
General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
β-Dicarbonyl Compounds: β-dicarbonyl compounds can be acidic and may cause irritation upon contact with skin and eyes.[6][7] Avoid inhalation of dust or vapors.
-
Chlorinated Compounds: Chlorinated organic compounds should be handled with care, as they can be toxic and may have environmental implications.
-
Reagents: The reagents used in the synthesis, such as chloroacetyl chloride, are corrosive and require careful handling.
Always consult the specific Safety Data Sheet (SDS) for each chemical used in the synthesis for detailed hazard information and handling procedures.
Conclusion and Future Outlook
tert-Butyl 6-chloro-3,5-dioxohexanoate stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of functional groups allows for its efficient synthesis and subsequent highly stereoselective transformation into a key chiral building block for life-saving statin drugs. The ongoing development of more efficient and sustainable catalytic methods, particularly in the realm of biocatalysis, promises to further enhance the utility and accessibility of this pivotal intermediate. For researchers and professionals in drug development, a comprehensive understanding of the chemistry and handling of tert-butyl 6-chloro-3,5-dioxohexanoate is not merely academic; it is a cornerstone of innovation and efficiency in the creation of modern medicines.
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